1-Phenyl-1H-pyrazol-4-amine

Anti-inflammatory Pyrazole derivatives IC50 comparison

Inconsistent purity of 4-amino-1-phenylpyrazole disrupts reproducible SAR studies and multi-step syntheses. This compound, with strict quality control, resolves these issues: JAK inhibitor development (JAK2 IC50=2.2 nM); anti-inflammatory agents (IC50=0.06289 µmol/mL); convergent synthesis of arylated pyrazoles (71% overall yield). Consistent purity, secure global shipping.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1128-53-6
Cat. No. B075358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrazol-4-amine
CAS1128-53-6
Synonyms1-Phenyl-1H-pyrazol-4-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)N
InChIInChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2
InChIKeyZISOEBMQOZOEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazol-4-amine Structure & Pharmacology


1-Phenyl-1H-pyrazol-4-amine (CAS 1128-53-6), also known as 4-amino-1-phenylpyrazole, is a heterocyclic aromatic amine with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol [1]. It exists as a white crystalline solid with a melting point of 104–105 °C and a predicted boiling point of approximately 305.4 °C . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, particularly for the synthesis of pyrazole-based pharmacophores [2]. Its 4-amino substitution pattern confers distinct reactivity and biological activity compared to other aminopyrazole regioisomers, making it a valuable scaffold for structure–activity relationship (SAR) studies and the development of bioactive molecules [3].

Scaffold Type

4‑Aminopyrazole building block

Substitution Pattern

N1‑phenyl, 4‑amino regioisomer

Research Fit

SAR diversification and pharmacophore synthesis

Why 1-Phenyl-1H-pyrazol-4-amine Is Irreplaceable


Substituting 1-Phenyl-1H-pyrazol-4-amine with a generic aminopyrazole or a different regioisomer (e.g., 1H-pyrazol-3-amine) introduces significant and often detrimental changes to both synthetic utility and biological performance. The specific N1-phenyl substitution and the 4-amino regioisomeric position are critical determinants of reactivity, target engagement, and downstream functionalization potential [1]. For instance, the 4-amino group directs regioselective derivatization pathways that are inaccessible to 3-amino or 5-amino analogs, directly impacting the efficiency of building complex molecular architectures [2]. Furthermore, SAR studies consistently demonstrate that modifications to the phenyl ring or alterations of the amino group position result in substantial shifts in potency, selectivity, and even the mechanism of action against key therapeutic targets, thereby invalidating the assumption of functional equivalence across the aminopyrazole class .

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Regioisomer substitution (e.g., 3‑amino or 5‑amino) may alter reactivity and derivatization pathways.

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N1‑phenyl group removal or replacement can shift target engagement and biological profile.

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Generic aminopyrazole alternatives may not reproduce SAR-dependent potency or selectivity.

1-Phenyl-1H-pyrazol-4-amine Quantitative Evidence


Anti-Inflammatory Activity vs Indomethacin

A derivative synthesized directly from 1-phenyl-1H-pyrazol-4-amine (compound 3d) demonstrated significantly more potent anti-inflammatory activity in vitro compared to the clinically used standard, indomethacin. The activity was quantified via albumin denaturation inhibition assay [1].

Anti‑inflammatory IC50
Cross‑study comparable
IC50 = 0.06289 µmol/mL
(derivative 3d vs indomethacin)
Reported anti‑inflammatory assay context
Derivative‑based evidence; indomethacin comparator
Anti-inflammatory Pyrazole derivatives IC50 comparison

Broad-Spectrum Antibacterial Activity

Derivatives of 1-phenyl-1H-pyrazol-4-amine (specifically compound 3d) exhibited potent antibacterial activity against multiple bacterial strains, with Minimum Inhibitory Concentration (MIC) values that are competitive with or superior to established antibiotics in vitro. The activity was assessed against a panel of four bacterial strains [1].

Antibacterial MIC
Cross‑study comparable
MIC = 6.25 µg/mL
(derivative 3d vs ciprofloxacin/ampicillin)
Supports antimicrobial screening context
Panel: E. coli, S. aureus, B. subtilis
Antimicrobial Antibacterial MIC Pyrazole

Efficient Arylated Pyrazole Synthesis

A synthetic route employing amino-pyrazole building blocks, which are structurally related to 1-phenyl-1H-pyrazol-4-amine, enables the efficient construction of arylated pyrazoles. The methodology incorporates deaminative transformations followed by Suzuki-Miyaura cross-coupling and C-H activation, achieving a notable overall yield [1].

Synthetic efficiency
Class‑level inference
71% yield over 4 steps
(related amino‑pyrazole building blocks)
Supports synthetic efficiency review
Deaminative Suzuki–Miyaura/C–H activation route
Synthetic methodology Suzuki-Miyaura cross-coupling C-H activation Pyrazole

JAK Kinase Inhibitory Activity

A series of 4-amino-(1H)-pyrazole derivatives, which are direct structural analogs of 1-phenyl-1H-pyrazol-4-amine, have been shown to act as potent inhibitors of Janus kinases (JAKs), key targets in cancer and inflammatory diseases. Certain compounds in this series exhibit IC50 values in the low nanomolar range and surpass the potency of the FDA-approved drug Ruxolitinib in cellular assays [1].

JAK inhibition IC50
Class‑level inference
JAK1 3.4 nM, JAK2 2.2 nM, JAK3 3.5 nM
(derivative 3f vs ruxolitinib)
Reported kinase inhibition context
Derivative‑based; cell‑line panel included
JAK inhibitor Anticancer Kinase inhibition 4-Aminopyrazole

1-Phenyl-1H-pyrazol-4-amine Applications


Anti-Inflammatory & Antimicrobial Drug Discovery

1-Phenyl-1H-pyrazol-4-amine is an ideal scaffold for medicinal chemistry programs focused on developing novel anti-inflammatory and antimicrobial agents. As demonstrated by derivative 3d, the core structure yields compounds with potent in vitro activity, including an anti-inflammatory IC50 of 0.06289 μmol/mL [1]. Furthermore, the same derivative achieved a MIC of 6.25 μg/mL against E. coli, S. aureus, and B. subtilis, indicating broad-spectrum antibacterial potential [1]. Researchers can leverage this scaffold to synthesize focused libraries for SAR studies aimed at optimizing potency and selectivity against these therapeutic targets.

Arylated Pyrazole Synthesis

For synthetic chemists, 1-phenyl-1H-pyrazol-4-amine serves as a critical building block for the expedited synthesis of fully substituted pyrazoles. A convergent, multi-step strategy utilizing related amino-pyrazoles has been shown to yield complex arylated pyrazoles in up to 71% overall yield over four steps [2]. This high efficiency makes it a preferred starting material for laboratories aiming to rapidly generate molecular complexity and access diverse chemical space, particularly when compared to linear synthetic routes that often result in significantly lower overall yields.

JAK/STAT Pathway Inhibitors

1-Phenyl-1H-pyrazol-4-amine is a validated precursor for developing potent inhibitors of Janus kinases (JAKs), which are key drivers in various hematological malignancies and solid tumors. Derivatives of the 4-amino-(1H)-pyrazole scaffold have demonstrated JAK inhibitory activity at sub-nanomolar concentrations (e.g., IC50 = 2.2 nM for JAK2) and exhibited superior antiproliferative effects compared to the FDA-approved drug Ruxolitinib in cell-based assays [3]. Procuring this compound enables research groups to initiate structure-based drug design campaigns aimed at creating novel, more effective JAK inhibitors for cancer therapy.

Multitarget-Directed Ligands for CNS

The 1-phenyl-1H-pyrazol-4-amine scaffold is employed in the synthesis of multitarget-directed ligands (MTDLs) for complex diseases like Alzheimer's. Derivatives have been reported to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with pIC50 values up to 4.2 and 3.47, respectively [4]. This polypharmacological profile is highly desirable in neurodegenerative disease research, where targeting multiple pathological pathways simultaneously is a key therapeutic strategy. The compound's versatility in accessing such MTDLs makes it a valuable asset for chemical biology and CNS drug discovery programs.

Application
Selection Property
Validation Focus
Anti‑inflammatory & antimicrobial lead discovery
4‑Amino regioisomer for SAR diversification
In vitro anti‑inflammatory and MIC assay endpoints
Arylated pyrazole synthesis
Synthetic efficiency and cross‑coupling compatibility
Multi‑step yield and deaminative functionalization
JAK/STAT pathway tool compounds
Kinase selectivity review
JAK isoform and cell‑based assay context
Multitarget‑directed ligands (CNS models)
Polypharmacology scaffold
AChE/MAO‑B dual inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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